molecular formula C11H20OSi B14625548 Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl- CAS No. 54781-35-0

Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl-

Cat. No.: B14625548
CAS No.: 54781-35-0
M. Wt: 196.36 g/mol
InChI Key: UFOZSWSFBLHBLL-UHFFFAOYSA-N
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Description

Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl- is an organosilicon compound characterized by the presence of a silane group bonded to a cyclohexenyl-ethenyl-oxy moiety. This compound is notable for its unique structure, which combines the properties of both silanes and cyclohexenes, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl- typically involves the reaction of trimethylchlorosilane with a suitable cyclohexenyl-ethenyl-oxy precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous solvents like dichloromethane or toluene

    Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.

    Substitution: The silane group can undergo substitution reactions with nucleophiles, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Grignard reagents, organolithium compounds

Major Products Formed

The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds with modified functional groups.

Scientific Research Applications

Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl- involves its interaction with various molecular targets and pathways. The compound’s silane group can form strong bonds with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and functionality in different applications.

Comparison with Similar Compounds

Similar Compounds

  • Silane, trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]-
  • Ethanone, 1-(1-cyclohexen-1-yl)-
  • 1-Acetylcyclohexene

Uniqueness

Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl- is unique due to its combination of a silane group with a cyclohexenyl-ethenyl-oxy moiety. This structural feature imparts distinct chemical and physical properties, making it valuable in applications where both silane and cyclohexene functionalities are desired.

Properties

CAS No.

54781-35-0

Molecular Formula

C11H20OSi

Molecular Weight

196.36 g/mol

IUPAC Name

1-(cyclohexen-1-yl)ethenoxy-trimethylsilane

InChI

InChI=1S/C11H20OSi/c1-10(12-13(2,3)4)11-8-6-5-7-9-11/h8H,1,5-7,9H2,2-4H3

InChI Key

UFOZSWSFBLHBLL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=C)C1=CCCCC1

Origin of Product

United States

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